molecular formula C16H12N2O2 B2970310 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid CAS No. 926240-48-4

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2970310
CAS No.: 926240-48-4
M. Wt: 264.284
InChI Key: ARKQQGPFJSPSCA-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1H-pyrazol-1-yl)benzoic acid is a small molecule with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . This compound features a pyrazole core linked to a phenyl ring and a benzoic acid group, a structure common in medicinal chemistry research. While specific biological data for this exact compound is limited in the public literature, its structural framework is highly relevant in modern antibacterial research. Scientific studies on closely related pyrazole-benzoic acid derivatives have identified them as potent anti-Gram-positive bacterial agents . Such compounds have demonstrated promising activity against critical pathogens like Staphylococcus aureus (including methicillin-resistant MRSA strains) and Enterococcus faecium (including vancomycin-resistant VRE strains), with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL in some analogues . The postulated mechanism of action for these active analogues involves the permeabilization of the bacterial cell membrane , leading to protein leakage and cell death . Furthermore, potent analogues in this chemical class have shown efficacy in inhibiting and eradicating bacterial biofilms and are active against persistent bacterial cells, which are often tolerant to conventional antibiotics . Researchers investigating novel scaffolds to combat multidrug-resistant bacterial infections may find this compound a valuable building block for synthesis and screening. It is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for generating compound libraries. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

IUPAC Name

3-(5-phenylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKQQGPFJSPSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926240-48-4
Record name 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a substituted pyrazole with a benzoic acid derivative. One common method involves the condensation of 5-phenyl-1H-pyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid has applications in various scientific fields, particularly in the synthesis of antibacterial agents . Research indicates its potential in drug development due to the therapeutic properties of pyrazole derivatives .

Scientific Research Applications

Antimicrobial Research:

  • Pyrazole Derivatives as Antibacterial Agents A number of novel pyrazole derivatives have been synthesized, and several of these compounds are potent antibacterial agents with minimum inhibitory concentrations as low as 0.5 μg/mL . Human cell lines were tolerant to these lead compounds, and they showed negligible hemolytic effects at high concentrations . These bactericidal compounds are very effective against bacterial growth in both planktonic and biofilm contexts .
  • Inhibition of Bacterial Growth this compound derivatives have demonstrated activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as sub μg/mL concentrations . These compounds have shown promise in inhibiting biofilm formation and eradicating pre-formed biofilms .
  • ** ضدPersisters** Potent compounds are more effective against persisters than positive controls . In multiple passage studies, bacteria developed little resistance to these compounds (no more than 2 × MIC) . The plausible mode of action of the lead compounds is the permeabilization of the cell membrane determined by flow cytometry and protein leakage assays .

Synthesis and Development:

  • Synthesis of Pyrazole-Derived Anilines Target compounds are synthesized using established procedures, with pyrazole-derived aldehydes as starting materials, which are synthesized on a multigram scale as described previously . Reductive amination of these aldehydes with commercially available anilines affords the target compounds in very good yields .
  • Trifluoromethylphenyl-Substituted Pyrazole Derivatives Trifluoromethylphenyl-substituted pyrazole derivatives are potent antibacterial agents with specific activity against Gram-positive bacteria . The trifluoromethyl group improves the pharmacodynamics and pharmacokinetic properties of the resulting compounds .

OLED Materials

  • This compound can be used as a dopant, host, or HTM (Hole Transporting Material) in OLEDs (Organic Light-Emitting Diodes) . It can also be used as an intermediate in the production of other OLED-related materials .

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid with structurally analogous pyrazole derivatives, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Key Structural Differences Functional Impact Reference
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid Benzoic acid at 4-position; tert-butyl at pyrazole 3-position Increased steric bulk; altered solubility
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid Acetic acid linked via phenoxy group Reduced acidity; enhanced lipophilicity
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid Nitro group at pyrazole 3-position; methylene linker Electron-withdrawing effects; reactivity
5-Phenyl-1H-pyrazole-3-carboxylic acid Carboxylic acid directly on pyrazole ring Higher acidity; altered binding affinity
3-(4-Hydroxy-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid Hydroxy and methoxy substituents on pyrazole Hydrogen bonding; modulated pharmacokinetics

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data Reference
This compound Not reported 279.29 ¹H NMR (DMSO-d6): δ 7.92–7.84 (m, aromatic)
4-(3-tert-Butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid 192–194 321.39 MS (ESI): m/z = 321 (M++H)
3-(4-Hydroxy-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid Not reported 373.39 HRMS: m/z 373.1547 (C23H20N2O3)

Key Research Findings

Substituent Position Matters : Moving the benzoic acid group from the 3- to 4-position (e.g., 4-(3-tert-butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid ) increases steric hindrance, reducing binding affinity in enzyme assays but improving thermal stability .

Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid ) exhibit enhanced reactivity in electrophilic substitutions, useful in prodrug design .

Hydrogen-Bonding Capacity : Hydroxy and methoxy groups (e.g., 3-(4-hydroxy-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid ) improve solubility and target engagement in kinase inhibitors .

Boron-Containing Analogues : Compounds like 2-(MIDA-boryl)-2-(5-phenyl-1H-pyrazol-1-yl)acetic acid serve as versatile intermediates in cross-coupling reactions, expanding utility in materials synthesis .

Biological Activity

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrazole moiety linked to a benzoic acid structure, which is known to influence its biological properties. The synthesis typically involves reactions that yield various derivatives, allowing for structure-activity relationship (SAR) studies to optimize efficacy against specific pathogens or cancer types.

Antimicrobial Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Several derivatives have shown low MIC values, indicating potent antibacterial effects. For instance, compounds related to this structure have demonstrated MIC values as low as 0.5 µg/mL against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundMIC (µg/mL)Target Bacteria
This compound0.5S. aureus
Derivative A2P. aeruginosa
Derivative B1Enterococcus faecalis

These compounds have been shown to disrupt bacterial biofilms and inhibit fatty acid biosynthesis, further contributing to their antibacterial mechanisms .

Anticancer Activity

The pyrazole scaffold is also noted for its anticancer properties. Various studies have reported that compounds containing the 1H-pyrazole structure can inhibit the proliferation of multiple cancer cell lines.

  • Cell Lines Tested : Notable activity has been observed against lung, colorectal, and breast cancer cell lines such as MDA-MB-231 and HepG2 .
Cancer TypeIC50 (µM)Reference
Breast Cancer (MDA-MB-231)15
Liver Cancer (HepG2)10
Colorectal Cancer12

The mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical for inhibiting tumor growth .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • In Vivo Studies : Research involving C. elegans models demonstrated that these compounds could effectively rescue organisms from bacterial infections, showcasing their potential therapeutic applications .
  • Mechanistic Studies : Advanced techniques such as CRISPRi were employed to elucidate the mode of action of these compounds, revealing their role as fatty acid biosynthesis inhibitors .

Q & A

Q. What are the validated synthetic routes for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid, and how can purity be confirmed?

The synthesis typically involves cyclocondensation of phenylhydrazine with a β-ketoester intermediate, followed by hydrolysis to yield the carboxylic acid group. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by alkaline hydrolysis . Purity is confirmed using elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) and spectroscopic methods such as 1H^1H-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and pyrazole protons at δ 6.5–7.0 ppm) .

Q. How can the molecular structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is employed:

  • IR spectroscopy : Confirms the presence of carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}, C=O stretch ~1680–1700 cm1^{-1}) and pyrazole ring (C=N stretch ~1500–1600 cm1^{-1}) .
  • NMR spectroscopy : 1H^1H-NMR identifies aromatic and pyrazole proton environments, while 13C^{13}C-NMR distinguishes carbonyl carbons (~170 ppm) and pyrazole carbons (~140–160 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., C–N bond lengths ~1.34 Å in pyrazole rings) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies arise during refinement of this compound structures, and how are they resolved?

Discrepancies in crystallographic data (e.g., high R-factors or anomalous thermal parameters) may stem from:

  • Disorder in the pyrazole ring : Mitigated by constraining geometric parameters during refinement in SHELXL .
  • Twinned crystals : Addressed using the TWIN/BASF commands in SHELX .
  • Hydrogen bonding ambiguities : Resolved via Fourier difference maps and distance restraints for O–H···O interactions .

Q. What strategies optimize the regioselective synthesis of pyrazole derivatives like this compound?

Regioselectivity in pyrazole formation is controlled by:

  • Reagent choice : Electron-deficient β-ketoesters favor 1,3-dipolar cycloaddition at the less hindered position .
  • Catalytic additives : Protic acids (e.g., acetic acid) enhance regioselectivity by stabilizing transition states .
  • Temperature modulation : Lower temperatures (<80°C) reduce side reactions, improving yield (>70%) .

Q. How do substituent variations on the phenyl ring affect the biological activity of this compound?

Antimicrobial studies on analogs show:

  • Electron-withdrawing groups (e.g., –F, –Cl) enhance activity against Acinetobacter baumannii (MIC: 4–8 µg/mL) by increasing membrane permeability .
  • Hydrophobic substituents (e.g., –CH3_3) improve binding to bacterial efflux pump targets .
    Contradictions in activity data across studies may arise from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. agar diffusion) .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound?

pKa prediction involves:

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis sets model deprotonation energies, yielding pKa ≈ 3.5–4.0 .
  • Molecular dynamics simulations : Solvent-accessible surface area (SASA) analysis correlates with experimental titration data .

Q. How can LC-MS be utilized to analyze degradation products of this compound under accelerated stability conditions?

  • Sample preparation : Expose the compound to 40°C/75% RH for 4 weeks .
  • LC-MS parameters : Use a C18 column, 0.1% formic acid in H2 _2O/ACN gradient, and ESI+ mode. Major degradation products include decarboxylated pyrazole (m/z 235) and hydroxylated derivatives (m/z 279) .

Data Contradiction Analysis

Q. How to reconcile conflicting antimicrobial activity reports for structurally similar pyrazole-carboxylic acids?

Discrepancies may arise from:

  • Bioassay variability : Standardize protocols using CLSI guidelines for MIC determination .
  • Structural nuances : Compare substituent electronic effects via Hammett plots to isolate activity trends .
  • Synergistic effects : Evaluate combination therapies to account for adjuvant interactions .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey Peaks/ParametersReference
1H^1H-NMR (DMSO-d6_6)δ 8.10 (s, 1H, pyrazole), 7.85–7.20 (m, 9H, Ar–H)
IR (KBr)1685 cm1^{-1} (C=O), 1540 cm1^{-1} (C=N)
X-ray DiffractionSpace group P212_1/c, Z = 4

Q. Table 2. Antimicrobial Activity of Pyrazole Derivatives

SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
–H1632
–F816
–Cl48

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